molecular formula C10H17N3 B8464149 1-allyl-3-tert-butyl-1H-pyrazol-5-amine

1-allyl-3-tert-butyl-1H-pyrazol-5-amine

Cat. No. B8464149
M. Wt: 179.26 g/mol
InChI Key: SHTMBPFDCPNQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859596B2

Procedure details

Allylhydrazine (70% in water, Wako) and 4,4-dimethyl-3-oxopentanenitrile (Aldrich) were processed as described for Example 30A to obtain the title compound. MS (ESI+) m/z 180 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][NH2:5])[CH:2]=[CH2:3].[CH3:6][C:7]([CH3:14])([CH3:13])[C:8](=O)[CH2:9][C:10]#[N:11]>>[CH2:1]([N:4]1[C:10]([NH2:11])=[CH:9][C:8]([C:7]([CH3:14])([CH3:13])[CH3:6])=[N:5]1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1N=C(C=C1N)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.